molecular formula C10H13ClN2O3 B2588450 ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1946822-27-0

ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2588450
CAS No.: 1946822-27-0
M. Wt: 244.68
InChI Key: MZANRUOTDIZGQE-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and a propyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using a suitable propyl halide under basic conditions.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Chlorocarbonylation: The chlorocarbonyl group can be introduced by reacting the esterified pyrazole with phosgene or a suitable chlorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials such as hydrazine, β-diketone, propyl halide, ethanol, and phosgene.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agent (hydrogen peroxide), solvent (water), temperature (0-25°C).

Major Products Formed

    Substitution: Amides, esters, thioesters.

    Reduction: Hydroxymethyl derivatives.

    Oxidation: Pyrazole N-oxides.

Scientific Research Applications

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

    Ethyl 5-(chlorocarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-3-5-13-8(9(11)14)6-7(12-13)10(15)16-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZANRUOTDIZGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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